Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate

描述

Historical Context and Discovery

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate (CAS 252903-25-6) emerged from broader research into pyrazole derivatives, which gained momentum in the late 20th century due to their pharmacological potential. While its exact discovery timeline remains undocumented, its synthesis aligns with methodologies developed for analogous aminopyrazoles. For instance, the compound shares synthetic parallels with kinase inhibitors like RO3201195, a p38 MAP kinase inhibitor derived from 5-aminopyrazole scaffolds. Early synthetic routes for such compounds involved condensation reactions between hydrazines and α,β-unsaturated ketones, as described in Knorr-type pyrazole syntheses. The phenethyl substitution at the pyrazole N1 position distinguishes it from simpler analogs, a modification likely aimed at enhancing lipophilicity and target binding.

Nomenclature and Classification

Systematic IUPAC Name :

Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate.

Molecular Formula : C₁₄H₁₇N₃O₂.

Classification :

- Core Structure : Pyrazole (a five-membered heterocycle with two adjacent nitrogen atoms).

- Subclass : 4-Carboxylate-substituted aminopyrazole.

- Functional Groups :

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 252903-25-6 | |

| Molecular Weight | 259.30 g/mol | |

| XLogP3-AA | 2.5 | |

| Topological Polar SA | 70.1 Ų |

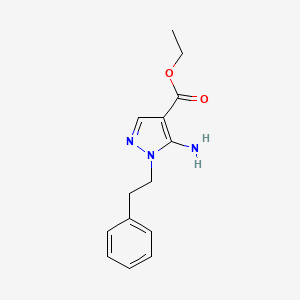

Structural Characteristics

The compound’s structure (Fig. 1) features:

- A pyrazole ring with substituents at N1, C4, and C5.

- N1 Position : A phenethyl group (C₆H₅-CH₂-CH₂-), enhancing hydrophobic interactions.

- C4 Position : Ethoxycarbonyl (-COOEt), contributing to hydrogen-bonding capacity.

- C5 Position : Amino group (-NH₂), critical for forming hydrogen bonds with biological targets.

Key Structural Data :

- SMILES : CCOC(=O)C1=C(N)C(N(CCC2=CC=CC=C2))=N1.

- Hydrogen Bond Donors/Acceptors : 1 donor (NH₂), 4 acceptors (ester carbonyl, pyrazole nitrogens).

- Rotatable Bonds : 6, enabling conformational flexibility.

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.19 g/cm³ | |

| Melting Point | 94–98°C | |

| Boiling Point | 431.4°C (estimated) |

Position in the Aminopyrazole Family

Aminopyrazoles are prized for their dual hydrogen-bonding capacity and metabolic stability. This compound occupies a niche within this family due to:

- Phenethyl Modulation : Unlike simpler N1-aryl analogs (e.g., ethyl 5-amino-1-phenylpyrazole-4-carboxylate), the phenethyl group extends the molecule’s hydrophobic surface, potentially improving membrane permeability.

- Ester Functionality : The C4 ethoxycarbonyl group differentiates it from carboxylate or amide derivatives, influencing solubility and reactivity.

- Target Versatility : Similar 5-aminopyrazoles inhibit enzymes like p38 MAP kinase or succinate dehydrogenase, suggesting this compound’s utility in structure-activity relationship (SAR) studies.

Comparative Analysis with Analogues :

属性

IUPAC Name |

ethyl 5-amino-1-(2-phenylethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-2-19-14(18)12-10-16-17(13(12)15)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQNKPOAHSWRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699955 | |

| Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252903-25-6 | |

| Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of β-Diketones with Phenethyl Hydrazine

One common method involves the reaction of β-diketones bearing an ethyl ester group with phenethyl hydrazine to form the pyrazole ring:

- Step 1: Synthesis of ethyl 4-oxopentanoate derivatives (β-keto esters).

- Step 2: Condensation with phenethyl hydrazine under reflux in ethanol or similar solvents.

- Step 3: Cyclization yields ethyl 1-phenethylpyrazole-4-carboxylate intermediates.

- Step 4: Amination at the 5-position is achieved by nitration followed by reduction or direct amination using suitable reagents.

This approach allows for the regioselective introduction of the phenethyl group at N-1 and the ethyl ester at C-4.

Amination Techniques

The 5-amino substituent is introduced through various methods:

- Direct Amination: Using ammonia or ammonium salts under catalytic conditions to substitute a leaving group at the 5-position.

- Reduction of Nitro Precursors: Nitration of the pyrazole ring at position 5 followed by catalytic hydrogenation or chemical reduction to the amino group.

- Use of Aminating Agents: Such as hydroxylamine derivatives or azides followed by rearrangement.

Esterification and Purification

Ethyl ester formation is generally achieved by esterification of the corresponding carboxylic acid or by using ethyl β-ketoesters as starting materials. Purification is typically done through recrystallization or chromatographic techniques.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| β-Ketoester + Phenethyl Hydrazine | Ethanol, reflux | 70–80 °C | 4–8 hours | 65–80 | Formation of pyrazole ring |

| Nitration of Pyrazole | HNO3 / H2SO4 or other nitrating agents | 0–5 °C | 1–2 hours | 70–75 | Selective nitration at 5-position |

| Reduction of Nitro Group | Pd/C, H2 or SnCl2 in acidic medium | Room temp or reflux | 2–6 hours | 80–90 | Conversion to 5-amino derivative |

| Esterification (if needed) | Acid + ethanol, acid catalyst (H2SO4 or HCl) | Reflux | 3–6 hours | 85–90 | Formation of ethyl ester |

Alternative Synthetic Routes and Patented Methods

While direct literature on this compound is limited, related pyrazole derivatives have been prepared using methods that can be adapted:

- Alkylation of Pyrazole Esters: Alkylation of 5-amino-1H-pyrazole-4-carboxylate esters with phenethyl halides under basic conditions to introduce the phenethyl group at N-1.

- Oxidative Chlorination and Substitution: As seen in patent CN106187894A, pyrazole carboxylate derivatives undergo chlorination and further substitution reactions, which can be tailored to introduce amino groups and phenethyl substituents.

- Use of Dimethyl Carbonate and Potassium Carbonate: For methylation and esterification steps under mild conditions, providing high purity intermediates.

Research Findings and Optimization

- Reaction Yields: Optimizing temperature and reaction times significantly affects yields, with moderate heating (70–120 °C) and reaction times of 4–10 hours being typical.

- Purity: Use of recrystallization and chromatographic purification enhances product purity, critical for pharmaceutical applications.

- Catalysts and Solvents: Choice of catalysts (e.g., Pd/C for reduction) and solvents (ethanol, dimethylformamide, diethylene glycol dimethyl ether) influences reaction efficiency and selectivity.

- Environmental and Safety Considerations: Use of greener solvents and mild conditions is encouraged to reduce hazardous waste.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | β-Ketoester + phenethyl hydrazine | Ethanol, reflux, 4–8 h | Ethyl 1-phenethylpyrazole-4-carboxylate |

| 2 | Nitration | Pyrazole ester | HNO3/H2SO4, 0–5 °C, 1–2 h | 5-Nitro derivative |

| 3 | Reduction | 5-Nitro pyrazole ester | Pd/C, H2 or SnCl2, RT or reflux, 2–6 h | This compound |

| 4 | Purification | Crude product | Recrystallization or chromatography | Pure target compound |

化学反应分析

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate undergoes various chemical reactions, including:

科学研究应用

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate has several scientific research applications:

作用机制

The mechanism of action of Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

相似化合物的比较

Key Observations :

- Substituent Effects : The phenethyl group in the target compound provides a balance between lipophilicity and steric bulk, making it suitable for penetrating biological membranes . In contrast, the methyl group in the analog (C₇H₁₁N₃O₂) reduces molecular weight by 36%, favoring solubility but limiting membrane permeability .

- The 4-fluorobenzyl derivative (C₁₃H₁₄FN₃O₂) leverages fluorine’s electronegativity to enhance binding to aromatic receptors .

生物活性

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing on recent research findings.

Chemical Structure

This compound has the following molecular structure:

- Molecular Formula : CHNO

- CAS Number : 1416346-62-7

Synthesis

The synthesis of this compound typically involves the cyclocondensation of hydrazines with appropriate carbonyl compounds, followed by esterification. The reaction conditions can vary, but common solvents include ethanol or methanol under reflux conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, one study reported that related compounds showed potent antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HT-29 (colon), and MDA-MB-231 (breast) cells. The IC values for these compounds were notably low, indicating strong inhibitory effects on cell growth and proliferation .

| Cell Line | IC (μM) |

|---|---|

| HeLa | 0.737 ± 0.05 |

| HT-29 | 1.194 ± 0.02 |

| A549 | Not specified |

| MDA-MB-231 | Not specified |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell migration and colony formation. Specifically, it has been shown to significantly reduce mitochondrial membrane potential in a dose-dependent manner, leading to early apoptosis in treated cells .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Compounds derived from pyrazole scaffolds often exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary data suggest that derivatives can inhibit COX activity more effectively than standard anti-inflammatory drugs like celecoxib .

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives for their anti-inflammatory and analgesic properties in murine models. The results indicated that certain derivatives not only reduced inflammation but also exhibited a favorable safety profile compared to existing therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。